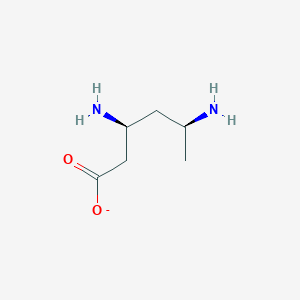
L-erythro-3,5-diaminohexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,5S)-3,5-diaminohexanoate is a diamino acid anion that is the conjugate base of (3S,5S)-3,5-diaminohexanoic acid, obtained by deprotonation of the carboxy group. It derives from a hexanoate. It is a conjugate base of a (3S,5S)-3,5-diaminohexanoic acid.
Scientific Research Applications
Enzymatic Properties and Utilization
L-erythro-3,5-diaminohexanoate is studied for its enzymatic properties and utilization in various biochemical processes. A DPN-dependent dehydrogenase catalyzing the oxidative deamination of L-erythro-3,5-diaminohexanoate to 3-keto-5-aminohexanoate was identified in Clostridium SB4. This enzyme is highly specific, making it useful for the identification and quantitative estimation of L-erythro-3,5-diaminohexanoate and its oxidation product (Baker, Jeng, & Barker, 1972). Another study found an aerobic Brevibacterium that grows on dl-erythro-3, 5-diaminohexanoate as a sole carbon, nitrogen, and energy source, furthering our understanding of its metabolic importance (Hong & Barker, 1972).
Biocatalysis in Amino Acid Synthesis
The compound is a key player in biocatalysis, particularly in the synthesis of β-amino acids. A study demonstrated the engineering of L-erythro-3,5-diaminohexanoate dehydrogenase for the synthesis of β-amino acids via reductive amination of β-keto acids. This development marks a new avenue for chiral β-amino acid synthesis, highlighting its significance in biochemical manufacturing (Zhang et al., 2015).
Analytical Biochemistry Applications
In analytical biochemistry, the amino acid analyzer is used for the separation, identification, and estimation of uncommon dibasic amino acids, including L-erythro-3,5-diaminohexanoate. This approach is essential for understanding the biochemical properties and distribution of these rare amino acids (Herbst, Baltimore, Bozler, & Barker, 1974).
Insights into Molecular Mechanisms and Structural Studies
The molecular mechanisms and structures of enzymes involved in L-erythro-3,5-diaminohexanoate metabolism have been explored. For example, the crystal structures of L-erythro-3,5-diaminohexanoate dehydrogenase variants were studied, providing insights into the substrate binding and catalytic mechanism. This information is critical for rational engineering and the design of more efficient enzymes for amino acid synthesis (Liu et al., 2021).
properties
Product Name |
L-erythro-3,5-diaminohexanoate |
|---|---|
Molecular Formula |
C6H13N2O2- |
Molecular Weight |
145.18 g/mol |
IUPAC Name |
(3S,5S)-3,5-diaminohexanoate |
InChI |
InChI=1S/C6H14N2O2/c1-4(7)2-5(8)3-6(9)10/h4-5H,2-3,7-8H2,1H3,(H,9,10)/p-1/t4-,5-/m0/s1 |
InChI Key |
NGDLSXMSQYUVSJ-WHFBIAKZSA-M |
Isomeric SMILES |
C[C@@H](C[C@@H](CC(=O)[O-])N)N |
SMILES |
CC(CC(CC(=O)[O-])N)N |
Canonical SMILES |
CC(CC(CC(=O)[O-])N)N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



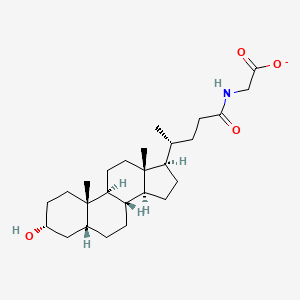




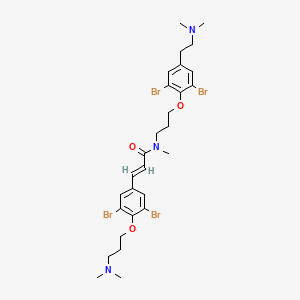
![(15S)-13-[(4-fluorophenyl)methyl]-10,10-dimethyl-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione](/img/structure/B1262629.png)
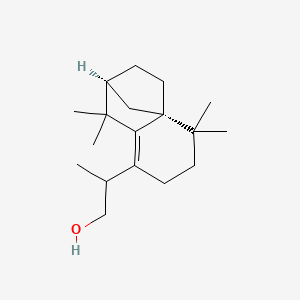
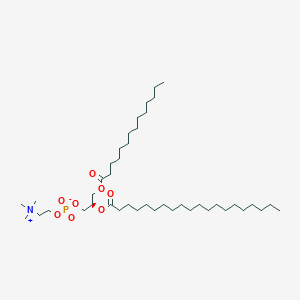

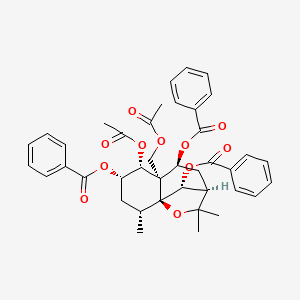

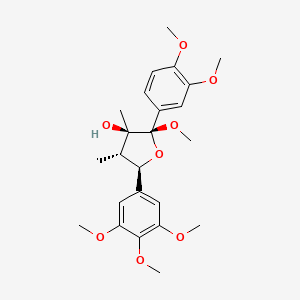
![8-(4-fluorophenyl)-N-{(1S,2S,3R)-1-[(alpha-D-galactopyranosyloxy)methyl]-2,3-dihydroxyheptadecyl}octanamide](/img/structure/B1262641.png)